An In-depth Technical Guide to 4-Bromo-5-chloroisoquinoline
An In-depth Technical Guide to 4-Bromo-5-chloroisoquinoline
CAS Number: 1256787-17-3
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of 4-Bromo-5-chloroisoquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also provides context from related halogenated isoquinoline derivatives to infer potential synthetic strategies and biological activities.
Physicochemical Properties
A summary of the known physicochemical properties of 4-Bromo-5-chloroisoquinoline is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1256787-17-3 | [Generic Supplier Data] |
| Molecular Formula | C₉H₅BrClN | [Generic Supplier Data] |
| Molecular Weight | 242.50 g/mol | [Generic Supplier Data] |
| Appearance | Off-white solid | [Generic Supplier Data] |
| Purity | Typically ≥97% | [Generic Supplier Data] |
| Storage | Store at 0-8 °C | [Generic Supplier Data] |
Synthesis and Methodology
For instance, the synthesis of brominated isoquinolines can be achieved through electrophilic bromination of the isoquinoline core, though regioselectivity can be a challenge. The introduction of the chloro substituent might be accomplished via a Sandmeyer reaction from a corresponding aminoisoquinoline precursor.
A generalized workflow for the synthesis of a halogenated isoquinoline is depicted below. It is important to note that this is a conceptual workflow and would require significant optimization and experimental validation for the specific synthesis of 4-Bromo-5-chloroisoquinoline.
Caption: Conceptual workflow for the synthesis of 4-Bromo-5-chloroisoquinoline.
Potential Biological Activity and Experimental Protocols
While no specific biological activity has been reported for 4-Bromo-5-chloroisoquinoline, the broader class of halogenated isoquinolines has demonstrated potential in various therapeutic areas, including as anticancer and antimicrobial agents. The halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Inferred Anticancer Potential
Derivatives of bromo- and chloroisoquinolines have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for such compounds often involves the inhibition of key cellular processes or signaling pathways.
A general workflow for assessing the in vitro cytotoxicity of a novel compound like 4-Bromo-5-chloroisoquinoline is presented below.
Caption: A standard workflow for determining the in vitro cytotoxicity of a compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-Bromo-5-chloroisoquinoline in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways
Specific signaling pathways modulated by 4-Bromo-5-chloroisoquinoline have not been elucidated. However, isoquinoline alkaloids, as a class, are known to interact with various cellular targets and signaling cascades implicated in cancer, such as those involved in apoptosis, cell cycle regulation, and proliferation. Further research would be required to identify the specific molecular targets of 4-Bromo-5-chloroisoquinoline.
A hypothetical representation of potential interactions of a novel isoquinoline derivative with cancer-related signaling pathways is shown below.
Caption: Potential interactions of an isoquinoline derivative with key cellular signaling pathways.
Conclusion
4-Bromo-5-chloroisoquinoline is a halogenated isoquinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is currently limited, this guide provides a framework for its synthesis and biological evaluation based on the known properties of related compounds. Further research is necessary to fully characterize its chemical reactivity, biological activity, and therapeutic potential.
